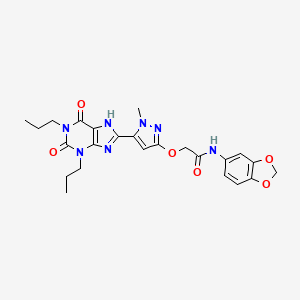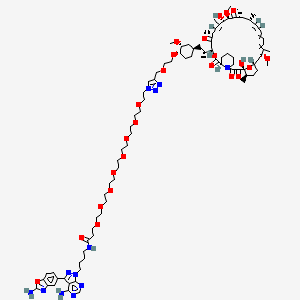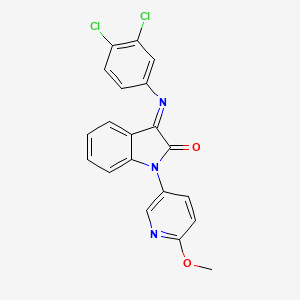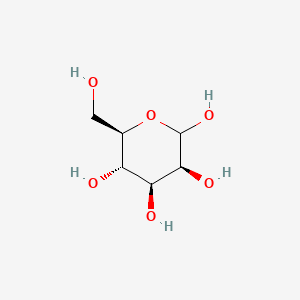
(3-Chlorophenyl) 6-(bromomethyl)-2-oxochromene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-chlorophenyl) 6-(bromomethyl)-2-oxochromene-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenol and 6-bromomethyl-2-oxochromene-3-carboxylic acid.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, along with catalysts such as palladium on carbon or copper iodide.
Reaction Steps: The key steps in the synthesis involve esterification, bromination, and cyclization reactions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered for more efficient production.
化学反应分析
Types of Reactions
(3-chlorophenyl) 6-(bromomethyl)-2-oxochromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromomethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as substituted chromenes and carboxylates.
科学研究应用
(3-chlorophenyl) 6-(bromomethyl)-2-oxochromene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound is studied for its inhibitory effects on kallikrein proteins, which play a role in various physiological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions involving kallikrein-related pathways.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism by which (3-chlorophenyl) 6-(bromomethyl)-2-oxochromene-3-carboxylate exerts its effects involves the irreversible inhibition of kallikrein proteins. This inhibition occurs through the formation of a covalent bond between the compound and the active site of the protein, thereby blocking its enzymatic activity. The molecular targets include specific amino acid residues within the kallikrein protein, and the pathways involved are related to proteolytic processes.
相似化合物的比较
Similar Compounds
(2-bromophenyl)methyl-6-methoxy-3,4-dihydro-2H-naphthalen-1-one: Another synthetic organic compound with inhibitory effects on enzymes.
(3-chlorophenyl)methyl-6-bromo-2-oxo-2H-chromene-3-carboxylate: A structurally similar compound with potential pharmacological applications.
Uniqueness
(3-chlorophenyl) 6-(bromomethyl)-2-oxochromene-3-carboxylate is unique due to its specific inhibitory action on kallikrein proteins, which distinguishes it from other similar compounds. Its irreversible binding mechanism and the presence of both bromomethyl and chlorophenyl groups contribute to its distinct chemical and biological properties.
属性
分子式 |
C17H10BrClO4 |
|---|---|
分子量 |
393.6 g/mol |
IUPAC 名称 |
(3-chlorophenyl) 6-(bromomethyl)-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C17H10BrClO4/c18-9-10-4-5-15-11(6-10)7-14(17(21)23-15)16(20)22-13-3-1-2-12(19)8-13/h1-8H,9H2 |
InChI 键 |
RNWNTBMGGUARMR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)OC(=O)C2=CC3=C(C=CC(=C3)CBr)OC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]-2-methylphenyl]acetamide](/img/structure/B10772722.png)



![5-cyclohexyl-2,2-difluoro-3-hydroxy-N-(2-methylbutyl)-4-[2-[[2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]pent-4-enoylamino]pentanamide](/img/structure/B10772752.png)
![3-[[2-(2-fluorophenyl)-3-oxo-1H-pyrazole-5-carbonyl]amino]-3-(2-methylphenyl)propanoic acid](/img/structure/B10772755.png)

![4-[({2-[(2S)-2-methyl-4-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]piperazin-1-yl]pyrimidin-5-yl}oxy)methyl]pyridine-3-carbonitrile](/img/structure/B10772764.png)

![2-(3-chlorophenyl)-4-methyl-5-[(2R)-1-[(1,3-thiazol-2-yl)carbonyl]pyrrolidin-2-yl]pyridine](/img/structure/B10772769.png)
![N-[(2S)-1-[[(2S)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B10772786.png)
![[1-bromo-(3S)-hydrox-4-(palmitoyloxy)butyl]phosphate](/img/structure/B10772797.png)
![(4-chlorophenyl) N-[2-[4-(4-hydroxypiperidine-1-carbonyl)cyclohexyl]ethyl]-N-methylcarbamate](/img/structure/B10772798.png)
![(2S)-5-(diaminomethylideneamino)-2-[[2-(2,2-diphenylethylsulfanyl)acetyl]amino]pentanoic acid](/img/structure/B10772802.png)